Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr

Description

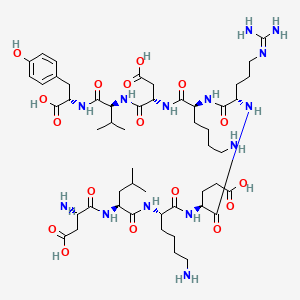

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H84N14O17/c1-26(2)22-35(62-42(73)30(54)24-39(69)70)47(78)60-31(10-5-7-19-52)43(74)61-34(17-18-38(67)68)46(77)59-33(12-9-21-57-51(55)56)44(75)58-32(11-6-8-20-53)45(76)63-36(25-40(71)72)48(79)65-41(27(3)4)49(80)64-37(50(81)82)23-28-13-15-29(66)16-14-28/h13-16,26-27,30-37,41,66H,5-12,17-25,52-54H2,1-4H3,(H,58,75)(H,59,77)(H,60,78)(H,61,74)(H,62,73)(H,63,76)(H,64,80)(H,65,79)(H,67,68)(H,69,70)(H,71,72)(H,81,82)(H4,55,56,57)/t30-,31-,32-,33-,34-,35-,36-,37-,41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPBJVNQBZKWQI-QMSQUTIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84N14O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153877 | |

| Record name | Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1165.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123167-52-2 | |

| Record name | Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123167522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Peptide Synthesis Methodologies for Asp Leu Lys Glu Arg Lys Asp Val Tyr

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis. wikipedia.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. wikipedia.orgchempep.com This approach simplifies the purification process, as excess reagents and byproducts can be easily removed by washing the resin. wikipedia.orgbachem.com

Resin Selection and Functionalization

The choice of resin is a critical first step in SPPS, as it dictates the C-terminal functionality of the final peptide and the conditions for its eventual cleavage. chempep.comamerigoscientific.com For the synthesis of a peptide with a C-terminal carboxylic acid, such as Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr, several resins are suitable.

Wang Resin: A polystyrene-based resin that is widely used for the synthesis of peptide acids using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. chempep.commerckmillipore.com

Merrifield Resin: A chloromethylated polystyrene resin typically employed in the Boc (tert-butyloxycarbonyl) strategy. amerigoscientific.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing for the cleavage of the peptide under very mild conditions, which is particularly useful for synthesizing protected peptide fragments. chempep.commerckmillipore.com

PEG-grafted Resins (e.g., TentaGel, ArgoGel): These resins combine the properties of polyethylene (B3416737) glycol (PEG) and polystyrene, offering improved swelling properties and reduced peptide aggregation, which can be beneficial for longer or more hydrophobic sequences. chempep.comgyrosproteintechnologies.com

The resin must be functionalized with the first amino acid, in this case, Tyrosine (Tyr), which will become the C-terminus of the peptide. This is typically achieved by reacting the protected amino acid with the reactive groups on the resin. peptide.com

Coupling Reagents and Strategies (e.g., PHBT)

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by coupling reagents. wikipedia.orgpeptide.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. wikipedia.org

One common class of coupling reagents are carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) . wikipedia.orgcreative-peptides.com These react with the carboxyl group to form a highly reactive O-acylisourea intermediate. wikipedia.orgcreative-peptides.com To suppress potential racemization, additives like 1-hydroxy-benzotriazole (HOBt) are often used in conjunction with carbodiimides. wikipedia.orgomizzur.com

Phosphonium and aminium/uronium salt-based reagents are also widely employed and are known for their high efficiency and rapid reaction times. bachem.comsigmaaldrich.com These include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A popular and efficient coupling reagent that shows resistance to racemization. peptide.comwikipedia.org

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HBTU but often reacts faster and with less epimerization. peptide.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective. bachem.com

The choice of coupling strategy often depends on the specific amino acids being coupled, as some residues are more prone to side reactions or steric hindrance. bachem.com

Interactive Table: Common Coupling Reagents in Peptide Synthesis

| Reagent Name | Abbreviation | Class | Key Features |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Cost-effective, powerful activator. wikipedia.orgcreative-peptides.comaklectures.com |

| Diisopropylcarbodiimide | DIC | Carbodiimide | Liquid form, urea (B33335) byproduct is easily washed away. wikipedia.org |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium | Mild activation, resistance to racemization. wikipedia.org |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium | Faster than HBTU, less epimerization. peptide.comomizzur.com |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | Highly efficient for difficult couplings. bachem.comsigmaaldrich.com |

Protecting Group Chemistry (e.g., Boc, Fmoc, and specific side-chain protections for Asp, Glu, Lys, Arg, Tyr)

To prevent unwanted side reactions at the N-terminus and reactive side chains of the amino acids, temporary and permanent protecting groups are used. wikipedia.orgwikipedia.org The two primary strategies in SPPS are based on the N-terminal protecting group used:

Boc (tert-butyloxycarbonyl) Chemistry: The Boc group is acid-labile and is removed with acids like trifluoroacetic acid (TFA). wikipedia.orgpeptide.com Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis with a strong acid like hydrogen fluoride (B91410) (HF). wikipedia.org

Fmoc (9-fluorenylmethyloxycarbonyl) Chemistry: The Fmoc group is base-labile and is removed with a weak base, most commonly piperidine. wikipedia.orgwikipedia.org Side-chain protecting groups are acid-labile, typically cleaved with TFA simultaneously with the cleavage of the peptide from the resin. wikipedia.org This orthogonal strategy is often preferred due to its milder conditions. bachem.com

For the synthesis of this compound, specific side-chain protecting groups are required for the multifunctional amino acids:

| Amino Acid | Side-Chain Functional Group | Common Protecting Groups (Fmoc Strategy) |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester) |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester) |

| Lysine (B10760008) (Lys) | Amine | Boc (tert-butyloxycarbonyl) |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Tyrosine (Tyr) | Phenol | tBu (tert-butyl ether) |

Cleavage and Deprotection Protocols

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of the side-chain protecting groups. peptide.com The specific cleavage cocktail used depends on the resin and the protecting group strategy.

In Fmoc-based synthesis , a strong acid cocktail, typically containing Trifluoroacetic acid (TFA) , is used. sigmaaldrich.com Scavengers are added to this cocktail to trap the reactive carbocations generated during the deprotection of side chains, preventing unwanted side reactions. Common scavengers include:

Water: To protonate any carbocations.

Triisopropylsilane (TIS): A very effective scavenger for various protecting groups. sigmaaldrich.com

1,2-Ethanedithiol (EDT): Particularly useful for protecting tryptophan residues, though not present in this specific nonapeptide. sigmaaldrich.com

For a peptide like this compound, a typical cleavage cocktail might consist of TFA/TIS/Water (e.g., 95:2.5:2.5). sigmaaldrich.com After cleavage, the crude peptide is typically precipitated with cold diethyl ether, washed, and then purified, often by high-performance liquid chromatography (HPLC). researchgate.net

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis, also known as classical peptide synthesis, predates SPPS. wikipedia.org While largely replaced by SPPS for research-scale synthesis due to its more laborious nature, it remains relevant for large-scale industrial production. wikipedia.org

Segment Condensation Approaches (e.g., Azide (B81097), DCC, Active Ester, Mixed Anhydride (B1165640) methods)

Instead of adding amino acids one by one, solution-phase synthesis often employs a segment condensation or fragment condensation approach. wikipedia.orgspringernature.com In this strategy, smaller, protected peptide fragments are synthesized and purified separately and then coupled together to form the final, larger peptide. peptide.com This can be advantageous for long peptides or sequences prone to aggregation. peptide.com

Several methods are used to activate the C-terminal carboxyl group of one peptide fragment for coupling with the N-terminal amino group of another:

Azide Method: The acyl azide method is known for its low risk of racemization. rsc.org It involves the conversion of a peptide hydrazide to an acyl azide, which then reacts with the amino component. rsc.org

DCC Method: As in SPPS, Dicyclohexylcarbodiimide (DCC) can be used to couple peptide fragments in solution, often with the addition of HOBt to minimize racemization. creative-peptides.comgoogle.com

Active Ester Method: The carboxyl group of a peptide fragment is converted into an "active ester," which is more reactive towards aminolysis than a simple alkyl ester. researchgate.netwikipedia.orgnih.gov Common activating agents include N-hydroxysuccinimide (HOSu) and various substituted phenols. researchgate.netwikipedia.org

Mixed Anhydride Method: A mixed anhydride is formed by reacting the N-protected amino acid or peptide fragment with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine. cdnsciencepub.comthieme-connect.dehighfine.com This activated intermediate then reacts with the amino component to form the peptide bond. thieme-connect.de

Interactive Table: Segment Condensation Methods

| Method | Activating Principle | Key Advantages | Key Considerations |

| Azide | Formation of a reactive acyl azide. rsc.org | Low racemization. rsc.org | Potential for explosive intermediates if not handled carefully. rsc.org |

| DCC | Formation of an O-acylisourea intermediate. creative-peptides.com | Powerful and widely used. creative-peptides.com | Racemization risk without additives like HOBt. wikipedia.org |

| Active Ester | Creation of a highly reactive ester. researchgate.netwikipedia.org | Well-defined intermediates, can suppress racemization. nih.govrsc.org | Reaction rates can be slower than other methods. nih.gov |

| Mixed Anhydride | Formation of a mixed carboxylic-carbonic anhydride. thieme-connect.deresearchgate.net | Rapid reaction rates, cost-effective. thieme-connect.dehighfine.com | Potential for side reactions like urethane (B1682113) formation. cdnsciencepub.comcdnsciencepub.com |

Fragment Assembly Strategies

Fragment assembly, or fragment condensation, is a powerful strategy for the synthesis of long or complex peptides like this compound. wikipedia.orgspringernature.com This approach circumvents issues often encountered during stepwise solid-phase synthesis, such as the accumulation of impurities and decreased efficiency with increasing chain length. nih.gov Instead of adding amino acids one by one, this method involves the synthesis of several smaller, protected peptide fragments which are then coupled together in solution or on a solid support. nih.govpeptide.com

For the target nonapeptide, a synthetic route could involve its division into two or three smaller segments. For instance, a possible strategy would be to synthesize the fragments Asp(tBu)-Leu-Lys(Boc)-Glu(tBu) and Arg(Pbf)-Lys(Boc)-Asp(tBu)-Val-Tyr(tBu) separately. These fully protected fragments are then coupled to form the full-length peptide chain. This approach allows for the purification of intermediate fragments, ensuring that any impurities generated during their synthesis are removed before the final coupling step, which can lead to a purer final crude product.

A key challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment during the coupling step. wikipedia.orgpeptide.com The selection of coupling reagents and reaction conditions is therefore critical to minimize this side reaction.

Table 1: Potential Fragmentation Strategies for this compound

| Strategy | Fragment 1 | Fragment 2 | Fragment 3 | Ligation Points |

| Two-Fragment | Asp-Leu-Lys-Glu | Arg-Lys-Asp-Val-Tyr | - | Between Glu and Arg |

| Two-Fragment | Asp-Leu-Lys-Glu-Arg | Lys-Asp-Val-Tyr | - | Between Arg and Lys |

| Three-Fragment | Asp-Leu-Lys | Glu-Arg-Lys | Asp-Val-Tyr | Between Lys-Glu & Lys-Asp |

Polymeric-Reagent Methods for Peptide Construction

The most established and widely used method for peptide synthesis is the Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield. rsc.orgsbsgenetech.com This methodology utilizes an insoluble polymeric resin as a solid support to which the peptide chain is assembled in a stepwise manner. wikipedia.org The key advantage of SPPS is that excess reagents and by-products from each reaction cycle can be easily removed by simple filtration and washing, thus avoiding the complex purification steps required in solution-phase synthesis. wikipedia.orgmdpi.com

The synthesis of this compound via SPPS would commence by anchoring the C-terminal amino acid, Tyrosine, to a suitable resin. peptide.com The synthesis then proceeds from the C-terminus to the N-terminus through repeated cycles of Nα-protecting group removal (deprotection) and coupling of the next protected amino acid until the full sequence is assembled. bachem.com

Two primary orthogonal protection strategies are commonly employed in SPPS: wikipedia.org

Boc/Bzl Strategy: Uses an acid-labile Boc group for Nα-protection and benzyl-based side-chain protecting groups.

Fmoc/tBu Strategy: Employs a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based side-chain protecting groups. sbsgenetech.com

Table 2: Key Features of Solid-Phase Peptide Synthesis (SPPS)

| Feature | Description |

| Support | Insoluble polymeric beads (e.g., Polystyrene, PEGA, CLEAR). acs.orgthieme-connect.de |

| Direction | C-terminus to N-terminus. rsc.org |

| Process | Repetitive cycles of deprotection, washing, and coupling. bachem.com |

| Purification | Excess reagents removed by filtration and washing at each step. mdpi.com |

| Cleavage | Final peptide is cleaved from the resin using strong acids (e.g., TFA). wikipedia.org |

| Advantages | Speed, ease of automation, and simplified purification of intermediates. seplite.com |

Chemoenzymatic Synthesis Approaches for Peptide Bond Formation

Chemoenzymatic Peptide Synthesis (CEPS) has emerged as a powerful alternative that combines the flexibility of chemical synthesis with the remarkable selectivity of enzymes. frontiersin.org This strategy typically involves the SPPS-based synthesis of peptide fragments, which are subsequently joined together using a peptide ligase enzyme. rug.nl These enzymes catalyze the formation of a peptide bond under mild, aqueous conditions, which minimizes the risk of side reactions and racemization that can occur in purely chemical ligation methods. frontiersin.org

For the synthesis of this compound, a CEPS approach could involve the SPPS synthesis of two fragments, such as Asp-Leu-Lys-Glu-O-Ester and H-Arg-Lys-Asp-Val-Tyr-OH. An engineered ligase, such as a variant of subtilisin (e.g., Omniligase or Peptiligase), would then be used to catalyze the condensation of these two fragments. rug.nlnih.gov The enzyme's high specificity for its recognition sequence ensures that the peptide bond is formed precisely at the desired location, leading to a high yield of the correct product. frontiersin.orgnih.gov Natural ligases like Butelase 1 and Sortase A are also used, though they often have more stringent sequence requirements at the ligation site. nih.govmdpi.comnih.gov

Table 3: Examples of Enzymes Used in Peptide Ligation

| Enzyme Class | Example(s) | Typical Recognition Motif / Mechanism |

| Engineered Proteases | Subtilisin variants (Subtiligase, Omniligase, Peptiligase) | Broad substrate scope, recognizes C-terminal esters. nih.gov |

| Transpeptidases | Sortase A | Recognizes LPXTG motif on one fragment and N-terminal Gly on the other. mdpi.com |

| Asparaginyl Endoproteases | Butelase 1 | Cyclizes peptides C-terminally after an Asn/Asp-His-Val sequence. nih.gov |

| Engineered Proteases | Trypsiligase | Highly specific for YRH sequence. nih.gov |

Purification and Analytical Characterization of Synthetic Peptides

Following the synthesis of the crude peptide by any of the above methods, rigorous purification and characterization are essential to ensure the final product's identity and purity.

Purification: The standard and most effective method for purifying synthetic peptides is preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comnih.gov This technique separates the target peptide from impurities generated during synthesis (e.g., deletion sequences, incompletely deprotected peptides) based on differences in hydrophobicity. bachem.comhplc.eu The crude peptide mixture is loaded onto a column containing a hydrophobic stationary phase (typically C18-modified silica), and eluted with a gradient of an organic solvent like acetonitrile (B52724) in water, usually containing an ion-pairing agent like trifluoroacetic acid (TFA). peptide.com Fractions are collected and analyzed, and those containing the pure peptide are combined and lyophilized to yield a stable, powdered final product. bachem.compeptide.com

Analytical Characterization: To confirm that the correct peptide has been synthesized and is pure, several analytical techniques are employed:

Analytical RP-HPLC: This is used to assess the purity of the final product by generating a chromatogram where the area of the main peak corresponds to the purity level. nih.gov

Mass Spectrometry (MS): This is an indispensable tool for confirming the identity of the synthetic peptide. nih.gov Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are used to measure the molecular weight of the peptide with high accuracy, confirming it matches the theoretical mass of this compound. nih.gov

Tandem Mass Spectrometry (MS/MS): For unambiguous confirmation, MS/MS is used to fragment the peptide and analyze the resulting fragment ions. acs.org This allows for the verification of the amino acid sequence, ensuring that the building blocks were assembled in the correct order. biopharmaspec.com

Table 4: Summary of Purification and Characterization Techniques

| Technique | Purpose | Information Obtained |

| Preparative RP-HPLC | Purification | Isolation of the target peptide from synthetic impurities. bachem.com |

| Analytical RP-HPLC | Purity Assessment | Percentage purity of the final peptide product. hplc.eu |

| Mass Spectrometry (MS) | Identity Confirmation | Accurate molecular weight of the peptide. nih.govnih.gov |

| Tandem MS (MS/MS) | Sequence Verification | Fragmentation pattern confirming the amino acid sequence. acs.orgbiopharmaspec.com |

| Amino Acid Analysis | Composition Confirmation | Determines the relative amounts of constituent amino acids after total hydrolysis. biopharmaspec.com |

Molecular Interactions and Biological Activities of Asp Leu Lys Glu Arg Lys Asp Val Tyr

Ligand-Target Interactions and Binding Studies (in vitro/ex vivo)

Identification of Putative Binding Partners

There is no publicly available research identifying the putative binding partners for the peptide Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr. Generally, techniques such as peptide arrays or competition assays are employed to investigate the interactions of a peptide with other proteins and identify its binding partners. smolecule.com

Characterization of Binding Affinity and Specificity

Specific data on the binding affinity and specificity of this compound is not available. Characterizing these parameters is a critical step in peptide research. For instance, studies on other peptides, such as the endothelin B receptor agonist BQ 3020, involve determining the dissociation constant (Ki) to quantify binding affinity for its receptor.

Structural Basis of this compound Recognition

The structural basis for the recognition of this compound by its potential biological targets has not been elucidated in available literature. Understanding these structural interactions is key to comprehending a peptide's function. For example, crystallographic studies of peptide ligases have revealed how specific amino acid residues in a substrate peptide fit into the active site of the enzyme, providing a detailed view of the recognition mechanism. nih.gov The interaction is often mediated by a combination of hydrogen bonds and other intermolecular forces. researchgate.net

Intracellular Signaling Pathways Modulated by this compound (in vitro/ex vivo)

There is no specific information available regarding the intracellular signaling pathways that are modulated by the peptide this compound. Research on other peptides, such as the tetrapeptide Arg-Leu-Tyr-Glu (RLYE), has shown that it can inhibit the VEGF signaling pathway by affecting the phosphorylation of downstream molecules like ERK and eNOS. nih.gov This demonstrates the level of detail that is typically investigated to understand a peptide's function.

Cell-Based Mechanistic Investigations (in vitro/ex vivo)

Specific cell-based mechanistic investigations for the peptide this compound are not described in the available literature. Such studies are crucial for determining the cellular effects of a peptide.

Effects on T-Lymphocyte Activation (e.g., RNA Synthesis)

There is no available data on the effects of the peptide this compound on T-lymphocyte activation, including its impact on RNA synthesis. The activation and function of T-lymphocytes are known to be influenced by the availability and metabolism of specific amino acids such as arginine and leucine. nih.govnih.gov For example, arginine deprivation can impair T-cell function. nih.gov Given that the peptide sequence contains both arginine and leucine, it could potentially influence T-cell activity, but this remains speculative without direct experimental evidence.

Effects on T-Lymphocyte Proliferation (e.g., DNA Synthesis)

Research into the biological effects of this compound has primarily focused on its ability to stimulate the proliferation of T-lymphocytes, a key marker of immunomodulatory potential. T-lymphocyte proliferation is a critical process in the adaptive immune response, and its enhancement is a target for therapeutic immunomodulators. The proliferative response is often measured by the incorporation of labeled nucleotides, such as tritiated thymidine, during DNA synthesis in activated T-cells.

A key study investigated the capacity of this compound to enhance the activation and proliferation of human T-lymphocytes. The results of these in vitro assays were unequivocal. In comparison to its parent peptides, thymosin α1 and thymopentin (B1683142), the synthetic nonapeptide did not demonstrate a significant enhancement of either RNA synthesis (an early indicator of lymphocyte activation) or DNA synthesis (a measure of proliferation). nih.gov

| Parameter Assessed | Observed Effect of this compound | Reference |

| T-Lymphocyte RNA Synthesis | No significant enhancement | nih.gov |

| T-Lymphocyte DNA Synthesis | No significant enhancement | nih.gov |

Other Immunomodulatory Responses (in vitro/ex vivo)

Beyond T-lymphocyte proliferation, a comprehensive understanding of a peptide's immunomodulatory profile requires the investigation of other activities, such as the induction of cytokine secretion (e.g., interleukins, interferons) and the enhancement of natural killer (NK) cell cytotoxicity. These responses are crucial components of the innate and adaptive immune systems.

Despite a thorough review of the scientific literature, there is a notable absence of published data on the effects of this compound on these other immunomodulatory responses. The primary research conducted on this specific peptide fragment has been centered on its impact on T-lymphocyte proliferation. nih.gov

| Immunomodulatory Response | Findings for this compound | Reference |

| Cytokine Secretion (e.g., IL-2, IFN-γ) | No data available in published literature | N/A |

| Natural Killer (NK) Cell Activity | No data available in published literature | N/A |

Comparative Analysis of Bioactivity with Parent Peptides (e.g., Thymosin α1, Thymopentin)

The rationale for the synthesis of this compound was to create a smaller, potentially more stable peptide that retained the immunomodulatory activities of its larger parent molecules, thymosin α1 and thymopentin. Thymosin α1 is a potent activator of T-cells and modulator of cytokine production, while thymopentin is known to influence T-cell differentiation and function. nih.govnih.gov

However, the comparative analysis revealed that the synthetic nonapeptide did not successfully replicate the bioactivity of its parent compounds in the context of T-lymphocyte proliferation. The study by Abutbul and colleagues in 1992 explicitly concluded that, unlike thymosin α1 and thymopentin, this compound failed to produce a significant enhancement of human T-lymphocyte activation and proliferation. nih.gov This suggests that the specific combination and conformation of the amino acid sequence in the nonapeptide are not sufficient to trigger the same level of cellular response as the full-length parent peptides. The complex three-dimensional structure of thymosin α1 and the specific presentation of the active site in thymopentin appear to be critical for their biological functions, and these features are not adequately reproduced in the shorter synthetic fragment. nih.govnih.gov

| Peptide | Effect on T-Lymphocyte Proliferation | Reference |

| This compound | No significant enhancement | nih.gov |

| Thymosin α1 | Significant enhancement | nih.govnih.gov |

| Thymopentin | Significant enhancement | nih.gov |

Peptide Engineering and Analog Design Based on Asp Leu Lys Glu Arg Lys Asp Val Tyr Scaffold

Structure-Activity Relationship (SAR) Studies for Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented, valuable insights can be drawn from research on its core component, thymopentin (B1683142) (TP5), which corresponds to the C-terminal five residues (Arg-Lys-Asp-Val-Tyr).

For the thymopentin segment, SAR studies have revealed critical residues for its biological activity. There is an absolute requirement for Arginine (Arg) at position 1 and Aspartic acid (Asp) at position 3 to maintain biological activity. nih.gov However, substitutions with their D-amino acid counterparts (D-Arg and D-Asp) are tolerated. nih.gov A number of substitutions at positions 2 (Lys), 4 (Val), and 5 (Tyr) are also permissible without loss of activity. nih.gov Shortening the peptide from the C-terminus, resulting in fragments like Arg-Lys-Asp-Val and Arg-Lys-Asp, has been shown to yield compounds with significant immunostimulating potencies, in some cases exceeding that of thymopentin itself. nih.gov

These findings suggest that for the this compound scaffold, the core Arg-Lys-Asp sequence is likely crucial for any potential biological function. Alanine-scanning mutagenesis would be a logical next step to systematically probe the contribution of each amino acid in the full nonapeptide sequence to its structure and function.

| Position | Original Residue (in TP5) | Substitution Tolerance | Impact on Activity |

| 1 | Arg | Low (L- or D-Arg required) | Essential for activity. nih.gov |

| 2 | Lys | High | Substitutions are tolerated. nih.gov |

| 3 | Asp | Low (L- or D-Asp required) | Essential for activity. nih.gov |

| 4 | Val | High | Substitutions are tolerated. nih.gov |

| 5 | Tyr | High | Substitutions are tolerated. nih.gov |

Modifications at the termini of peptides are a common strategy to enhance stability and bioavailability. For thymopentin analogs, N-terminal acetylation and C-terminal amidation have been successfully employed to increase resistance to proteolytic degradation by exopeptidases. nih.gov For instance, an analog featuring N-terminal acetylation and a proline substitution at position 2 (Ac-Pro²-TP5-NH₂) retained activity and showed high stability in human serum. nih.gov

Similarly, modifying the C-terminus of thymopentin to an ethyl ester has been shown to slightly increase its half-life in rat plasma and result in more potent immuno-regulation and anti-oxidation activity compared to the parent peptide. nih.gov The N-terminus of thymosin alpha 1 is naturally acetylated, a modification that is important for its biological activity and stability. nih.gov These strategies would be directly applicable to the this compound scaffold to improve its pharmacokinetic properties.

| Modification Type | Parent Peptide | Effect | Reference |

| N-terminal Acetylation | Thymopentin / Thymosin α1 | Increased stability, important for activity. | nih.govnih.gov |

| C-terminal Amidation | Thymopentin | Increased stability. | nih.gov |

| C-terminal Ethyl Ester | Thymopentin | Increased half-life and activity. | nih.gov |

Design of Protease-Resistant Analogs

A significant challenge for therapeutic peptides is their rapid degradation by proteases in plasma. Thymopentin, for example, has a very short half-life of about 30 seconds in human plasma due to enzymatic degradation. nih.gov Designing protease-resistant analogs of this compound would be critical for any potential therapeutic application.

The substitution of L-amino acids with their D-isomers at specific positions can render peptide bonds unrecognizable to many proteases, thereby increasing stability. As noted, D-Arg at position 1 and D-Asp at position 3 of thymopentin are well-tolerated, maintaining biological activity. nih.gov The strategic incorporation of D-amino acids, particularly at known cleavage sites within the this compound sequence, could be a viable approach to enhance its metabolic stability. This strategy has been proposed for thymopentin analogs to increase their in vivo stability and bioavailability.

Cyclization is a powerful technique in peptide chemistry to improve stability and receptor binding affinity by constraining the peptide's conformation. While specific cyclization studies on this compound have not been reported, the principles are broadly applicable. For instance, head-to-tail cyclization, as seen in the antibiotic tyrocidine, can be catalyzed by specific thioesterase domains and can accommodate backbone-substituted peptides. nih.gov For a peptide like this compound, which contains multiple charged residues (Asp, Lys, Arg, Glu), forming a lactam bridge between the side chains of an acidic residue (Asp or Glu) and a basic residue (Lys) would be a feasible strategy to create a constrained, more stable analog.

As mentioned previously, capping the N-terminus with an acetyl group and the C-terminus with an amide group are effective strategies for increasing the stability of thymopentin analogs against exopeptidases. nih.gov Another approach to enhance stability involves the use of macrocyclic hosts. For example, a large macrocycle, extended biphen nih.govarene carboxylate, has been shown to encapsulate thymopentin, significantly improving its stability in the presence of rat plasma. mdpi.com When complexed, 24.85% of the initial amount of thymopentin remained after 60 minutes, whereas the free peptide was undetectable after 30 minutes. mdpi.com This supramolecular approach could potentially be applied to protect the this compound peptide from rapid degradation.

Development of Peptide Conjugates and Delivery Systems for Research Purposes

The inherent properties of the this compound peptide can be augmented for research purposes through conjugation to other molecules and the use of sophisticated delivery systems. These approaches aim to improve stability, facilitate detection, and enhance cellular uptake.

Peptide conjugation is a key strategy to expand the utility of peptides in various research fields. altabioscience.com By linking the peptide to other molecules, researchers can introduce new functionalities. The presence of multiple reactive side chains in the this compound sequence, such as the primary amines of the two Lysine (B10760008) residues and the carboxylic acids of the two Aspartic acid and one Glutamic acid residues, offers several opportunities for site-specific conjugation.

Common conjugation strategies that could be applied to this peptide include:

Biotinylation: The attachment of biotin (B1667282) to the N-terminus or the side chain of a lysine residue allows for high-affinity binding to streptavidin. altabioscience.com This interaction is widely used in various research applications, including affinity purification and enzyme-linked immunosorbent assays (ELISAs). altabioscience.com

Fluorescent Labeling: Conjugating fluorescent dyes, such as Fluorescein isothiocyanate (FITC) or Tetramethylrhodamine (TAMRA), to the peptide's N-terminus or a lysine side chain enables its visualization in fluorescence microscopy, flow cytometry, and in vivo imaging. altabioscience.com This is invaluable for studying the peptide's localization and trafficking within cells.

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can enhance the peptide's solubility and stability, and reduce its immunogenicity. This modification can also prolong the peptide's circulation half-life in research models.

For delivering the this compound peptide into cells for in vitro research, various delivery systems can be employed. These systems are designed to overcome the challenge of the cell membrane's impermeability to many peptides. csic.es

| Delivery System | Description | Potential Application for this compound |

| Cell-Penetrating Peptides (CPPs) | Short, positively charged peptides that can traverse the cell membrane and carry molecular cargo. mdpi.com | The target peptide could be conjugated to a CPP, such as one rich in Arginine and Lysine, to facilitate its entry into cells for functional studies. mdpi.com |

| Liposomes | Spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic or hydrophobic molecules. frontiersin.org | The peptide could be encapsulated within liposomes to protect it from degradation and facilitate its delivery into cells through membrane fusion or endocytosis. frontiersin.orgalliedacademies.org |

| Polymeric Micelles | Self-assembling nanoparticles formed from amphiphilic block copolymers, with a hydrophobic core and a hydrophilic shell. frontiersin.org | The hydrophobic residues (Leu, Val, Tyr) of the peptide could interact with the core of the micelle, while the hydrophilic residues remain exposed, aiding in solubility and targeted delivery. frontiersin.org |

| Peptide-Oligonucleotide Conjugates (POCs) | Hybrid molecules where a peptide is linked to a single-stranded oligonucleotide. altabioscience.com | If the peptide has a nuclear target, conjugating it to a DNA or RNA aptamer could enhance its delivery to the nucleus. altabioscience.com |

These delivery systems offer a means to transport the peptide to its site of action within a research context, protecting it from degradation and enhancing its biological availability. mdpi.comnih.gov

Computational Approaches in the Study of Asp Leu Lys Glu Arg Lys Asp Val Tyr

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a cornerstone of computational peptide research, enabling the exploration of the conformational landscape of a peptide by simulating its atomic motions over time. nih.gov For a flexible peptide like Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr, which can adopt numerous shapes (conformations) in solution, MD simulations are essential to identify the most probable and biologically relevant structures. nih.gov

The process begins by defining a starting structure of the peptide, often a linear or helical guess, which is then placed in a simulated physiological environment, typically a box of water molecules and ions. The forces between all atoms are calculated using a molecular mechanics force field (e.g., AMBER, CHARMM), and Newton's laws of motion are applied to simulate the trajectory of each atom over a series of small time steps.

Key findings from MD studies on similar peptides reveal the significant influence of charged and aromatic residues on conformational preferences. nih.govmdpi.com

Charged Residues: The peptide contains a high number of charged residues: Aspartic acid (Asp) and Glutamic acid (Glu) are negatively charged, while Lysine (B10760008) (Lys) and Arginine (Arg) are positively charged at physiological pH. nih.gov These residues can form intramolecular salt bridges, which are electrostatic interactions that can significantly stabilize specific folds, such as helical or bent structures. nih.govnih.gov MD simulations can map the formation and breaking of these salt bridges, revealing their role in conformational stability. nih.gov

Aromatic and Hydrophobic Residues: The Tyrosine (Tyr) residue, with its aromatic side chain, and the Leucine (Leu) and Valine (Val) residues, with their hydrophobic side chains, tend to be involved in hydrophobic interactions, often burying themselves within the peptide's core to minimize contact with water. nih.gov

Solvent Interaction: The explicit modeling of water molecules is crucial, as the peptide's conformation is a dynamic balance between internal interactions and interactions with the surrounding solvent.

By analyzing the simulation trajectory, researchers can identify dominant conformational clusters, calculate the relative populations of different structures (e.g., α-helix, β-turn, random coil), and understand the transitions between them. plos.org This information is vital for generating hypotheses about the peptide's bioactive conformation—the specific shape it adopts when binding to its receptor. nih.gov

Table 1: Typical Parameters for Molecular Dynamics Simulation of a Peptide

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER ff14SB, CHARMM36m | Defines the potential energy function to calculate interatomic forces. |

| Solvent Model | TIP3P, SPC/E | Represents explicit water molecules to simulate an aqueous environment. |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation; longer times allow for more extensive conformational sampling. |

| Temperature | 300 K / 310 K | Simulates physiological temperature conditions. |

| Pressure | 1 bar | Maintains constant pressure, mimicking physiological conditions. |

| Ensemble | NPT (Isothermal-Isobaric) | A statistical ensemble where the number of particles (N), pressure (P), and temperature (T) are kept constant. |

Docking Studies for Ligand-Receptor Interactions

Once a set of plausible conformations for this compound is generated, molecular docking can be used to predict how it binds to its target receptor. As a fragment of Neurokinin A, its primary targets are the tachykinin receptors, such as NK1 and NK2, which are G-protein-coupled receptors (GPCRs). nih.govpsu.edu

Docking algorithms explore the vast number of possible orientations and conformations of the peptide (the ligand) within the receptor's binding site, calculating a score that estimates the binding affinity for each pose. nih.gov This process is computationally intensive due to the peptide's flexibility.

A typical docking study involves several key steps:

Receptor Preparation: A high-resolution 3D structure of the target receptor is required. Crystal structures of tachykinin receptors, such as the human NK1 receptor, serve as excellent templates for these studies. nih.gov

Ligand Preparation: An ensemble of low-energy conformations of the peptide, often derived from MD simulations, is used as input.

Docking Simulation: The algorithm systematically places the peptide conformations into the defined binding pocket of the receptor and scores the interactions. nih.gov Key interactions typically involve hydrogen bonds, ionic bonds (between the charged residues of the peptide and receptor), and hydrophobic interactions. researchgate.net

Pose Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. This predicted mode provides a structural hypothesis for the ligand-receptor complex, highlighting the specific amino acid residues on both the peptide and the receptor that are critical for binding. nih.gov

For this compound, docking studies would likely show the positively charged Lys and Arg residues forming salt bridges with negatively charged residues in the NK receptor, while the aromatic Tyr residue could engage in π-π stacking or hydrophobic interactions within the deep, narrow binding pocket characteristic of these receptors. nih.gov

Table 2: Hypothetical Docking Results for this compound with NK1 Receptor

| Peptide Residue | Potential Interacting Receptor Residue | Type of Interaction | Estimated Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| Asp1 | Lys198 (Receptor) | Ionic Bond / Salt Bridge | -5.5 |

| Lys3 | Glu251 (Receptor) | Ionic Bond / Salt Bridge | -6.2 |

| Arg5 | Asp263 (Receptor) | Ionic Bond / Salt Bridge | -7.1 |

| Tyr9 | Phe267 (Receptor) | Hydrophobic / π-π Stacking | -3.8 |

| Val8 | Ile204 (Receptor) | Hydrophobic Interaction | -2.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com For the peptide this compound, QSAR can be used to predict the binding affinity or functional potency of its analogs, guiding the design of more effective molecules. bioline.org.br

A QSAR study on analogs of this peptide would involve:

Data Set Generation: Synthesizing or computationally building a series of analogs where specific amino acids are substituted. For example, substituting Lys3 with Alanine or Val8 with Norleucine. nih.gov

Activity Measurement: Experimentally measuring the biological activity (e.g., receptor binding affinity, Ki) for each analog.

Descriptor Calculation: Calculating a wide range of numerical descriptors for each analog that quantify its physicochemical properties (e.g., hydrophobicity, size, electronic properties). nih.gov

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that relates the descriptors to the observed activity. bioline.org.br

Studies on analogs of the related peptide NKA(4-10) have shown that single amino acid substitutions can significantly alter receptor affinity and potency. nih.govsigmaaldrich.com For instance, substituting Serine at position 5 with Lysine was found to increase both functional and binding potency at the human NK2 receptor. nih.gov A QSAR model could capture these relationships quantitatively, allowing researchers to predict the effect of a new, untested substitution before undertaking costly synthesis and experimentation.

Table 3: Example Structure-Activity Relationship Data for NKA(4-10) Analogs at the NK2 Receptor

| Analog (Substitution in NKA(4-10)) | Relative Binding Affinity | Relative Functional Potency | Key Structural Change |

|---|---|---|---|

| Parent Peptide (NKA(4-10)) | 1.0 | 1.0 | Baseline |

| [Lys5]NKA(4-10) | Significantly Higher | ~8-fold Increase | Increased positive charge and side-chain flexibility. |

| [MeLeu9]NKA(4-10) | Significantly Higher | ~8-fold Increase | N-methylation of Leucine. |

| [Ala5]NKA(4-10) | - | Stronger than parent | Replacement with a small, neutral residue. nih.gov |

| [Nle10]NKA(4-10) | Significantly Lower | Not Significantly Altered | Substitution with Norleucine. |

Data synthesized from findings on NKA(4-10) analogs. nih.govnih.gov

De Novo Peptide Design Algorithms Applied to this compound Analogs

De novo design algorithms aim to create entirely new peptide sequences with desired properties, rather than simply modifying existing ones. nih.govnih.gov Applied to analogs of this compound, these computational tools could be used to design novel peptides with higher affinity for a specific tachykinin receptor subtype or improved stability.

The design process often works in reverse compared to prediction methods. It starts with a desired structure or function (e.g., a peptide that fits perfectly into the NK1 receptor binding site) and then determines amino acid sequences that could adopt that structure. nih.gov This can be achieved using several approaches:

Template-Based Design: Using the known structure of the peptide-receptor complex as a template, the algorithm can search for different amino acid sequences that are energetically favorable in that bound conformation.

Stochastic Search: Algorithms can randomly generate vast numbers of peptide sequences and then computationally screen them for predicted binding affinity and stability using scoring functions. nih.gov Promising candidates are then selected for further computational validation and experimental testing.

For example, a de novo design approach could be used to create analogs of this compound that are more resistant to enzymatic degradation by incorporating non-natural amino acids, or to design peptides that selectively target one tachykinin receptor over others to reduce potential side effects. nih.govmdpi.com

Artificial Intelligence and Machine Learning in Peptide Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming peptide research, offering powerful new ways to analyze complex biological data. arxiv.org In the context of this compound, ML models can be applied to several challenges. nih.gov

One major application is the prediction of peptide-protein interaction sites. nih.govmdpi.comnih.gov Deep learning models, such as convolutional neural networks (CNNs), can be trained on large datasets of known protein-peptide complexes. nih.gov These models learn to recognize patterns in protein sequences and structures that are indicative of a binding site. nih.gov Such a model could predict the most likely binding residues on the NK1 or NK2 receptors for our peptide, complementing and refining the results from docking studies.

Furthermore, ML models, particularly regressors like Support Vector Machines (SVM), can be used to predict the binding affinity of novel peptide analogs. mdpi.combiorxiv.org By training on a dataset of peptides with known binding affinities, these models can learn the complex relationship between a peptide's sequence/structure and its binding strength, providing a rapid screening tool for newly designed compounds. biorxiv.org These approaches are becoming increasingly valuable for navigating the vast chemical space of possible peptide modifications to accelerate the discovery of new therapeutic leads. arxiv.org

Future Perspectives and Research Directions for Asp Leu Lys Glu Arg Lys Asp Val Tyr

Elucidation of Comprehensive Mechanistic Pathways

A primary future objective is to unravel the complete mechanism of action for Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr. This endeavor will necessitate a multi-pronged approach to move from initial binding events to a full understanding of its impact on cellular signaling.

Initial research will likely focus on identifying its molecular targets. Advanced computational modeling and docking simulations will be employed to predict potential binding partners, such as cell-surface receptors or intracellular proteins. These in silico predictions will guide experimental validation using techniques like surface plasmon resonance (SPR) and bio-layer interferometry (BLI) to quantify binding kinetics and affinity.

Once a primary receptor or binding partner is identified, the focus will shift to the downstream signaling cascades. Future studies will utilize techniques like cryo-electron microscopy (cryo-EM) to solve the high-resolution structure of the peptide-receptor complex, revealing the precise molecular interactions. Cellular-based reporter assays will be designed to monitor the activation or inhibition of known signaling pathways. nih.gov Techniques such as electrical impedance spectroscopy could also be employed to study the peptide's interaction with lipid membranes, revealing if it acts via membrane disruption, a mechanism seen in some multifunctional peptides. nih.gov The ultimate goal is to construct a detailed map of the signaling network modulated by this peptide, from receptor engagement to transcriptional and functional cellular responses.

Discovery of Novel Biological Roles and Interactions in Controlled Environments

Uncovering the unknown biological roles of this compound is a critical research avenue. nih.gov Historically, peptide discovery relied on extraction from biological tissues and subsequent functional assays. manuspharma.ca Modern approaches, however, allow for a more systematic and high-throughput exploration of function.

High-throughput screening (HTS) of diverse cell lines treated with the peptide will be a key strategy. Automated microscopy and high-content imaging can assess a wide array of cellular phenotypes, including proliferation, apoptosis, differentiation, and morphological changes. manuspharma.ca This unbiased approach could reveal unexpected activities in various cell types, from immune cells to neurons.

Peptidomics and proteomics will be instrumental in identifying the peptide's interaction network within a controlled cellular environment. nih.gov By introducing a tagged version of the peptide to cell lysates or live cells, co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) can identify binding proteins. This will provide a snapshot of the "interactome" of this compound, offering clues to its function based on the known roles of its binding partners. These studies could reveal its involvement in fundamental processes like metabolism, immune regulation, or neuroendocrine signaling. nih.gov

Advanced Peptide Engineering for Development of Research Probes

To facilitate the study of its biological roles, this compound will be subjected to advanced peptide engineering to create highly specific research probes. nih.gov These engineered variants are essential tools for visualizing and manipulating the peptide's interactions in real-time.

Future research will involve the site-selective modification of the peptide with various functional groups. mdpi.commdpi.com This includes:

Fluorophores: Attaching fluorescent dyes will enable the visualization of the peptide's localization and trafficking within cells and tissues using techniques like confocal microscopy.

Biotinylation: Adding a biotin (B1667282) tag will allow for the affinity purification of the peptide's binding partners from complex biological samples.

Photo-crosslinkers: Incorporating photo-activatable amino acids will enable the covalent trapping of the peptide to its receptor upon UV light exposure, facilitating the identification of transient or low-affinity interactions.

Incorporation of Unnatural Amino Acids: Replacing specific residues with unnatural amino acids can enhance peptide stability against proteases, a common challenge in peptide research, or introduce novel functionalities. nih.gov

Furthermore, structural modifications such as cyclization or stapling could be explored. These techniques can lock the peptide into a specific conformation, potentially increasing its binding affinity, selectivity, and metabolic stability. researchgate.net The development of such probes is crucial for moving from in vitro studies to in vivo imaging and functional analysis. nih.gov

Interactive Data Table: Hypothetical Engineered Probes of this compound

The following table illustrates potential engineered variants of the peptide and their intended research applications.

| Probe Name | Modification | Intended Application |

| DLKERKDVY-FITC | Fluorescein isothiocyanate at N-terminus | Cellular uptake and localization studies |

| Biotin-DLKERKDVY | Biotin tag at N-terminus | Affinity purification of binding partners |

| DLK(pBpa)ERKDVY | p-Benzoyl-L-phenylalanine at Lys3 | Photo-crosslinking to identify receptors |

| cyclo(DLKERKDVY) | Head-to-tail cyclization | Conformational analysis and stability studies |

Integration of Multi-Omics Data in Peptide Research

A systems biology approach, integrating multiple layers of "omics" data, will provide a holistic understanding of the cellular response to this compound. nih.gov This strategy moves beyond a single target or pathway to capture the global changes within a biological system. frontiersin.org

Future studies will involve treating model systems (e.g., cell cultures or organoids) with the peptide and subsequently performing a suite of omics analyses:

Transcriptomics (RNA-Seq): To identify genes whose expression is up- or down-regulated by the peptide, providing insights into the affected signaling pathways and cellular processes.

Proteomics: To quantify changes in the protein landscape, revealing alterations in protein expression, post-translational modifications, and protein-protein interactions. mdpi.com

Metabolomics: To measure changes in the levels of small molecule metabolites, which can indicate shifts in cellular metabolism and bioenergetics. nih.govmdpi.com

The true power of this approach lies in the computational integration of these large datasets. nih.govfrontiersin.org By correlating changes across the different omics layers, researchers can construct comprehensive regulatory networks and identify key nodes and pathways that are perturbed by the peptide. frontiersin.org This integrated analysis can reveal complex feedback loops and downstream effects that would be missed by studying a single molecular layer in isolation, ultimately providing a systems-level understanding of the peptide's function. nih.gov

Methodological Advancements in Peptide Characterization and Synthesis

The future study of this compound will be underpinned by ongoing advancements in peptide synthesis and characterization technologies. openaccessjournals.com Efficient and high-fidelity synthesis is a prerequisite for obtaining the quantities of pure peptide needed for extensive research.

While solid-phase peptide synthesis (SPPS) remains a cornerstone, future innovations will focus on increasing efficiency and scalability. researchgate.netcreative-peptides.com This includes the development of novel, highly efficient coupling reagents and the use of flow chemistry to automate and accelerate the synthesis process. creative-peptides.com Artificial intelligence (AI) and machine learning are also poised to revolutionize peptide synthesis by predicting optimal synthesis strategies and reaction conditions, thereby reducing trial-and-error and improving yields. creative-peptides.commdpi.com

Characterization techniques will also continue to evolve. High-resolution mass spectrometry will remain essential for verifying the peptide's sequence and purity. nih.gov Advanced nuclear magnetic resonance (NMR) spectroscopy techniques will be used to determine the three-dimensional structure of the peptide in solution, providing insights into its conformational dynamics. The combination of these advanced synthesis and characterization methods will ensure a reliable supply of well-defined peptide for all planned biological investigations. openaccessjournals.com

Q & A

Q. How can computational modeling synergize with experimental data to predict this compound’s interaction with novel targets?

- Methodological Answer : Combine homology modeling (Swiss-Model) with molecular docking (AutoDock Vina) to predict binding poses against unexplored receptors. Validate predictions via alanine scanning mutagenesis and isothermal titration calorimetry (ITC) for ΔG measurement. Integrate results into machine learning pipelines (e.g., Random Forest classifiers) to prioritize high-probability targets for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.